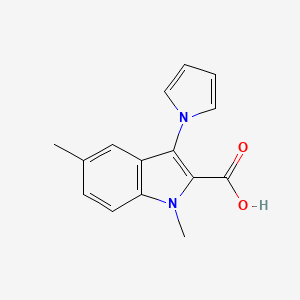![molecular formula C15H18N4O2 B7875959 4-{[(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]amino}benzoic acid](/img/structure/B7875959.png)
4-{[(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]amino}benzoic acid is an intriguing compound with a multifaceted structure that spans pyrazolopyrimidine and benzoic acid frameworks. Its extensive range of potential applications makes it significant in fields ranging from chemistry and biology to industry and medicine. This compound is of particular interest due to its versatile reactivity and potential for developing innovative therapeutics and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesizing 4-{[(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]amino}benzoic acid typically involves multiple reaction steps:
Formation of the pyrazolopyrimidine core: : This is generally achieved through a cyclization reaction involving suitable precursors like amino-pyrazole and dihydropyrimidine derivatives under controlled temperature and catalyst conditions.
Introduction of the methyl group: : Methylation of the pyrazolopyrimidine ring can be performed using methylating agents such as methyl iodide.
Attachment of the benzoic acid moiety: : The final step involves the nucleophilic substitution reaction where the benzoic acid component is coupled to the pre-formed pyrazolopyrimidine under conditions favoring the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would necessitate optimizing reaction conditions for large-scale synthesis. This includes:
Utilizing high-throughput continuous flow reactors for enhanced reaction efficiency.
Implementing robust purification processes, such as crystallization or chromatography, to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes several types of reactions:
Oxidation: : Oxidative conditions can modify the functional groups on the aromatic ring or the pyrazolopyrimidine core, often leading to quinone-type structures.
Reduction: : Reductive conditions may affect the double bonds or reduce nitro groups if present, leading to amine derivatives.
Substitution: : The presence of aromatic rings in the structure makes it susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide under acidic conditions.
Reduction: : Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: : Halogenating agents like bromine or chlorine, nucleophiles like alkoxides or amines.
Major Products
Oxidation Products: : Quinone derivatives.
Reduction Products: : Amino derivatives or hydrogenated rings.
Substitution Products: : Halogenated or alkyl/aryl-substituted products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, the compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows it to be a precursor in various synthetic pathways, including heterocyclic compounds and pharmaceuticals.
Biology and Medicine
In biology and medicine, 4-{[(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]amino}benzoic acid demonstrates potential as a lead compound in drug discovery. It is particularly relevant in designing inhibitors for enzymes or receptors involved in various diseases.
Industry
The compound's structural versatility makes it suitable for developing novel materials, including polymers and resins. Its reactivity can be harnessed in industrial catalysis and specialty chemical production.
Mecanismo De Acción
The mechanism of action for 4-{[(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The pyrazolopyrimidine moiety is known for binding to active sites of enzymes, potentially inhibiting their activity. It interacts with proteins and receptors through hydrogen bonding, hydrophobic interactions, and sometimes covalent bonding, influencing biological pathways and exhibiting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-{[(2-methyl-7,8-dihydropyrazolo[1,5-a]pyrimidin-5(6H)-yl)methyl]amino}benzoic acid
4-{[(2-methyl-5,6-dihydropyrazolo[1,5-a]pyrimidin-3(4H)-yl)methyl]amino}benzoic acid
Uniqueness
What makes 4-{[(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]amino}benzoic acid unique is its specific positional substitution on the pyrazolopyrimidine ring, which influences its reactivity and binding affinity to molecular targets, distinguishing it from its analogs.
By delving deep into its synthesis, reactions, applications, and comparisons, we capture the essence of this compound and its significance in multiple scientific domains. What piqued your curiosity about this compound?
Propiedades
IUPAC Name |
4-[(2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-9-14-18(7-2-8-19(14)17-11)10-16-13-5-3-12(4-6-13)15(20)21/h3-6,9,16H,2,7-8,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHHZKALQNSOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCCN(C2=C1)CNC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methoxypropyl)spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875882.png)
![N-[(4-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875886.png)
![N-cyclopentylspiro[4H-quinoxaline-3,1'-cyclohexane]-2-amine](/img/structure/B7875892.png)
![1-[5-(2-Oxo-1-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]-2-pyrrolidinecarboxylic acid](/img/structure/B7875900.png)
![N-tert-butyl-6,7-dimethylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875908.png)
![N-(2-methoxyethyl)spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875925.png)
![4-[(6,8-dimethyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)methyl]benzoic acid](/img/structure/B7875928.png)
![1-{[5-Methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid](/img/structure/B7875931.png)

![2-ethyl-6-phenyl-2,3-dihydro-5H-[1,4]thiazino[2,3,4-ij]quinolin-5-one](/img/structure/B7875942.png)
![[[5-(butylsulfamoyl)-2-oxoindol-3-yl]amino]thiourea](/img/structure/B7875945.png)

![4-(4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-4-oxobutanoic acid](/img/structure/B7875957.png)
![3-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B7875973.png)
